S-Butyl pentanethioate
Description
S-Butyl pentanethioate (chemical formula: C₉H₁₈OS) is a sulfur-containing thioester compound characterized by a butyl group (-C₄H₉) attached to a sulfur atom, which is further bonded to a pentanoyl group (CH₃(CH₂)₃CO-). This structure distinguishes it from analogous esters and thioesters, as the sulfur atom replaces the oxygen typically found in esters. These compounds play roles in plant sulfur assimilation under nutrient-deficient conditions .
However, its specific biological and chemical properties remain understudied compared to more prevalent sulfur volatiles like dimethyl disulfide (DMDS) .
Properties
CAS No. |
81291-61-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
S-butyl pentanethioate |
InChI |
InChI=1S/C9H18OS/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
BIZKYHSPNIBTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)SCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Butyl pentanethioate can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with butanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the thioester bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: S-Butyl pentanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different thioesters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-Butyl pentanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, thioesters like this compound are used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of S-Butyl pentanethioate involves its reactivity at the thioester bond. The sulfur atom’s nucleophilicity and the carbonyl carbon’s electrophilicity facilitate various chemical transformations. In enzymatic reactions, thioesters can act as acyl donors or acceptors, participating in acylation and deacylation processes.
Comparison with Similar Compounds
To contextualize S-butyl pentanethioate, we compare it structurally and functionally with three categories of compounds: thioesters , alkyl esters , and sulfur volatiles .
Structural and Functional Comparison with Thioesters
Key Findings :
- Volatility : Longer alkyl chains (e.g., butyl vs. methyl) reduce volatility, which may limit this compound’s efficacy as a gaseous sulfur source compared to DMDS .
- Reactivity : Thioesters generally exhibit higher nucleophilic acyl substitution reactivity than oxygen esters due to sulfur’s polarizability, but this is modulated by steric effects (e.g., bulky butyl groups may slow reactions) .
Comparison with Sulfur Volatiles
Key Findings :
- DMDS dominates sulfur nutrition due to its simplicity, volatility, and efficient incorporation into plant metabolic pathways.
- This compound’s larger size and lower volatility may restrict its utility in airborne sulfur transfer, though it could serve as a soil-stable sulfur reservoir .
Comparison with Alkyl Esters in Pharmaceuticals
Key Findings :
- Alkyl chain branching (e.g., sec-butyl) influences stereochemistry and bioactivity in pharmaceuticals. For this compound, the sulfur atom may enhance interactions with enzymes or receptors in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
